molecular formula C5H4BrNO B018002 3-Bromo-5-hydroxypyridine CAS No. 74115-13-2

3-Bromo-5-hydroxypyridine

Cat. No. B018002
CAS RN: 74115-13-2
M. Wt: 174 g/mol
InChI Key: VNYBIBSZZDAEOK-UHFFFAOYSA-N
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Description

Synthesis Analysis 3-Bromo-5-hydroxypyridine and its derivatives can be synthesized through various chemical reactions, highlighting the versatility of pyridine as a foundational structure for halogenation and functionalization. For instance, the synthesis of 5-bromo and 5,5'-dibromo-2,2'-bipyridines involves direct bromination of 2,2′-bipyridine hydrobromide salt or radical decarboxylative bromination of the corresponding acid chlorides (Romero & Ziessel, 1995). Another efficient synthesis method described is for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, demonstrating the complexity and specificity possible in synthesizing bromopyridine derivatives (Hirokawa, Horikawa, & Kato, 2000).

Molecular Structure Analysis The molecular structure and analysis of 3-bromo-2-hydroxypyridine molecules have been studied using various computational methods, including density functional theory (DFT) and Hartree-Fock (HF) methods. These studies provide insights into the molecular electrostatic potential, HOMO-LUMO gap, and UV-visible spectrum of the compound in different phases, offering a detailed understanding of its electronic and structural properties (Lefi et al., 2023).

Chemical Reactions and Properties Chemical reactions involving 3-bromo-5-hydroxypyridine derivatives demonstrate their reactivity and potential for further chemical modifications. For instance, the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide highlights the ability to introduce additional functional groups into the pyridine ring, expanding its chemical utility (Bunker et al., 2008).

Physical Properties Analysis The synthesis and structural characterization of bromopyridine derivatives like 5-bromo-2-chloro-4-fluoro-3-iodopyridine reveal the compound's halogen-rich nature, which is significant for its physical properties and its utility as a building block in medicinal chemistry (Wu et al., 2022). These properties are crucial for understanding the behavior of these compounds in various chemical environments.

Chemical Properties Analysis The chemical properties of 3-bromo-5-hydroxypyridine derivatives are influenced by their halogenation pattern, as seen in the study of polysubstituted 3-hydroxypyridines via the hetero-Diels-Alder reaction. This reaction showcases the compounds' ability to undergo cycloaddition, leading to a broad range of polysubstituted pyridines with potential applications in diverse fields (Sabot et al., 2012).

Scientific Research Applications

  • Organic Synthesis :

    • The reduction of 3-hydroxypyridine has been utilized in the enantioselective synthesis of compounds like (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine (Sakagami, Kamikubo, & Ogasawara, 1996).
    • Bromo-derivatives of 2- and 3-ethoxypyridine, when reacted with hydrochloric acid, produce various chloro and dihydroxypyridines, demonstrating the reactivity of bromine atoms in these compounds (Hertog & Bruyn, 2010).
    • Efficient syntheses of 5-brominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed, useful for preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
  • Medicinal Chemistry :

    • Inhibition studies involving 3-hydroxypyridine-4-ones show that alkyl substitution at specific positions can minimize tyrosinase inhibition while maintaining affinity for iron(III), relevant in drug discovery (Hider & Lerch, 1989).
    • Novel antibacterial 3-hydroxypyridine-4-one derivatives have been designed using computer-aided methods, showing improved activity against Staphylococcus aureus (Sabet et al., 2012).
  • Environmental Microbiology :

    • The 3hpd gene cluster, which is widespread in bacteria, is involved in the degradation of 3-hydroxypyridine, offering insights into the microbial breakdown of pyridine derivatives in nature (Wang et al., 2020).
  • Chemical Reactions and Properties :

    • The study of halogen atom migration in pyridine derivatives has been demonstrated through reactions like bromination and chlorination (Hertog & Schogt, 2010).
    • Copper-based catalysts have been used for N- and O-arylation of hydroxypyridines, expanding the scope of such reactions (Altman & Buchwald, 2007).

Safety And Hazards

3-Bromo-5-hydroxypyridine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment .

properties

IUPAC Name

5-bromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-4-1-5(8)3-7-2-4/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYBIBSZZDAEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344793
Record name 3-Bromo-5-hydroxypyridine
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Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-hydroxypyridine

CAS RN

74115-13-2
Record name 5-Bromo-3-pyridinol
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Record name 3-Bromo-5-hydroxypyridine
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Record name 3-Bromo-5-hydroxypyridine
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Synthesis routes and methods I

Procedure details

In another example, 6-bromooxazolo[4,5-b]pyridine, when submitted sequentially to palladium catalyzed coupling to N-methyl-N-(tert-butoxycarbonyl)-4-penten-2-amine and deprotection with trifluoroacetic acid, gives (4E)-N-methyl-5-(6-oxazolo[4,5-b]pyridinyl)-4-penten-2-amine. The requisite 6-bromooxazolo[4,5-b]pyridine can be produced from 2-amino-5-bromo-3-pyridinol by condensation with formic acid or a trialkyl orthoformate, using methodology similar to that of M—C. Viaud et al., Heterocycles 41: 2799-2809 (1995). The use of other carboxylic acids produces 2-substituted-6-bromooxazolo[4,5-b]pyridines, which are also substrates for the Heck reaction. The synthesis of 2-amino-5-bromo-3-pyridinol proceeds from furfurylamine (Aldrich Chemical Company). Thus, 5-bromo-3-pyridinol (produced from furfurylamine according to U.S. Pat. No. 4,192,946) can be chlorinated, using methods described by V. Koch et al., Synthesis, 499 (1990), to give 2-chloro-5-bromo-3-pyridinol, which in turn can be converted to 2-amino-5-bromo-3-pyridinol by treatment with ammonia.
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Synthesis routes and methods II

Procedure details

The synthesis route to prepare nifrolidine 9 is shown in FIG. 2. Starting with 3,5-dibromopyridine 1,3-bromo-5-methoxypyridine 2 was prepared in approximately 60%-89% yield by treatment with sodium hydride in methanol. Using an alternate procedure of sodium methoxide in N,N-dimethylformamide, more reproducible results were obtained in this reaction. Demethylation of 2 with refluxing hydrogen bromide provided 3-bromo-5-pyridinol 3 in 82% yield. The mixture generally had to be refluxed for longer times than reported (36 h rather than 16 h) for the high yields. Protection of (S)-pyrrolidinemethanol 4 was performed with di-tert-butyldicarbonate to provide 1-BOC-2-(S)-pyrrolidinemethanol 5 in 88% yield (alternatively, 5 is also available from Aldrich Chemical Co.). Mitsonobu reaction coupling of 3 and 5 was performed by diethyl azodicarboxylate in the presence of triphenylphosphine to provide the bromopyridyl ether 6 in 44% yield, which is somewhat lower than reported. To introduce a 3′-propanolic group at the 5-position, an allyl group was introduced. Using reported procedures, allylation of this bromo derivative 6 was first performed by allyltributyl tin in the presence of catalytic amounts of tetrakis(triphenylphosphine)palladium to provide the 5-allylpyridyl ether derivative 7 in 57% yield. Hydroboration of the allyl group followed by alkaline hydrogen peroxide treatment using previously described conditions led to the important alcohol intermediate, 8 in 26% yield. The low yield in this step was probably a result of the formation of a BH3 complex of the alcohol 8. Some preliminary efforts to neutralize this BH3 complex were not successful. Similar BH3-complex formation has recently been reported for other amines. The substituted alcohol 8 was treated with DAST to convert the alcohol to the corresponding fluoride using methods that we have previously used. Removal of the N—BOC group was achieved by treating with TFA to provide 9 in 25% yield. Final product 9, nifrolidine, was used as a p-toluenesulfonate salt for in vitro binding assays. For radiolabeling with 18F, the tosylate 10 was prepared from the BOC-protected key alcohol intermediate 8 by reacting with toluenesulfonyl chloride in yields of 40%-50%. The tosylate 10 was found to be stable and suitable for 18F radiolabeling and was stored at 0° C. to 20° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-hydroxypyridine
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Reactant of Route 5
3-Bromo-5-hydroxypyridine
Reactant of Route 6
3-Bromo-5-hydroxypyridine

Citations

For This Compound
33
Citations
HJ Den Hertog, J De Bruyn - Recueil des Travaux Chimiques …, 1951 - Wiley Online Library
The behaviour of bromo‐derivatives of 2‐ and 3‐ethoxypyridine, when heated with aqueous hydrochloric acid, has been investigated. From 6‐bromo‐2‐ethoxypyridine, 6‐chloro‐2‐…
Number of citations: 23 onlinelibrary.wiley.com
RWJ Chubb - 2001 - etheses.dur.ac.uk
… When the reaction is performed in a sealed tube at 110C, a number of products can be isolated, among them 3-bromo-5hydroxypyridine (60) in 16% yield.…
Number of citations: 6 etheses.dur.ac.uk
HJ Den Hertog, M Van Ammers… - Recueil des Travaux …, 1955 - Wiley Online Library
… When the reaction mixture was heated at 110, together with II, 3,5-dimethoxypyridine (III) and some by-products, infer alia 3-bromo-5-hydroxypyridine (IV) and, as a result of the …
Number of citations: 12 onlinelibrary.wiley.com
FE Ziegler, GB Bennett - Journal of the American Chemical …, 1971 - ACS Publications
… Diazotization of the amine followed by decomposition of the resultant diazonium salt with hot aqueous sulfuric acid gave rise to the known 3-bromo-5-hydroxypyridine (2c, 98% yield), …
Number of citations: 35 pubs.acs.org
J Lee, CB Davis, RA Rivero, AB Reitz… - Bioorganic & Medicinal …, 2000 - Elsevier
… Mitsunobu coupling between the resin bound pyrrolidinol 23 and either 3-bromo-5-hydroxypyridine or 2-chloro-3-bromo-5-hydroxypyridine provided the resin bound core structure 24. …
Number of citations: 23 www.sciencedirect.com
FE Ziegler, GB Bennett - Journal of the American Chemical …, 1973 - ACS Publications
… to ether 4d17 involved hot aqueous sulfuric acid decomposition of the diazonium salt of amine 4b, followed by low temperature etherification of the resultant 3-bromo-5-hydroxypyridine (…
Number of citations: 88 pubs.acs.org
SK Pandey, S Pan, R Kant, SA Kuruvilla, ML Pan… - Bioorganic & medicinal …, 2012 - Elsevier
… To a solution of 6 (0.25 g, 1.25 mmol), 3-bromo-5-hydroxypyridine (7, 0.24 g, 1.38 mmol; prepared from 3-bromo-5-methoxypyridine) and triphenylphosphine (0.40 g, 1.5 mmol) in THF (…
Number of citations: 7 www.sciencedirect.com
I Tomassoli, D Gündisch - Bioorganic & medicinal chemistry, 2015 - Elsevier
… The Mitsunobu reaction was performed according to general procedure A with 3-bromo-5-hydroxypyridine 14a (500 mg, 2.87 mmol), N-tBoc-ethanolamine (620 mg, 3.85 mmol), DIAD (…
Number of citations: 21 www.sciencedirect.com
E Brenner, RM Baldwin, G Tamagnan - Tetrahedron letters, 2004 - Elsevier
… Typical procedure for the preparation of 3-bromo-5-hydroxypyridine (11): 3-bromo-5-methoxypyridine (10) (9.67 g, 51.4 mmol) was dissolved in 100 mL of CH 2 Cl 2 and at 0 C was …
Number of citations: 15 www.sciencedirect.com
C Huitema, J Zhang, J Yin, MNG James… - Bioorganic & medicinal …, 2008 - Elsevier
… This is consistent with the covalent attachment of the furoyl moiety (M W 95 Da) and the departure of the 3-bromo-5-hydroxypyridine as the leaving group. In samples that were …
Number of citations: 28 www.sciencedirect.com

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